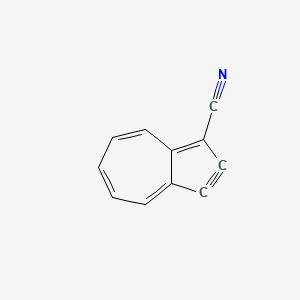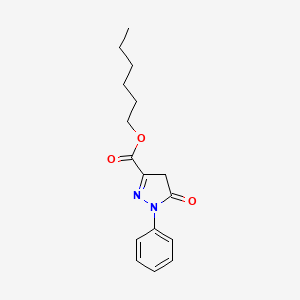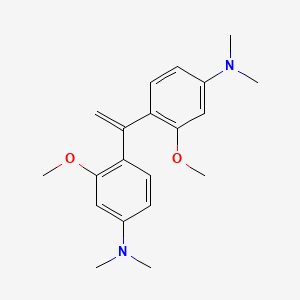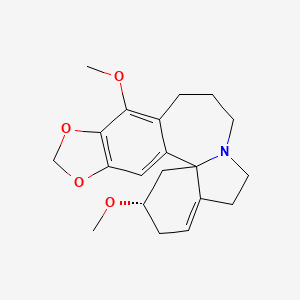
Dyshomerythrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dyshomerythrine is a naturally occurring compound isolated from the New Zealand silver pine, Lagarostrobos colensoi. It is known for its unique seven-membered C-ring structure and has shown significant activity against various agriculturally important insect pests
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dyshomerythrine involves several steps, starting with the isolation of the compound from natural sources. The process typically includes extraction, purification, and crystallization. Specific synthetic routes may involve the use of ring-fused gem-dihalogenocyclopropanes as building blocks . These intermediates are prepared by the addition of dichloro- or dibromo-carbene to the corresponding olefin under phase-transfer conditions .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the need for specific reaction conditions. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions: Dyshomerythrine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms.
Applications De Recherche Scientifique
Dyshomerythrine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential insecticidal properties against agriculturally important pests.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of Dyshomerythrine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes in pests .
Comparaison Avec Des Composés Similaires
Dyshomerythrine can be compared with other similar compounds, such as:
- 3-epischelhammericine
- 2,7-dihydrohomoerysotrine
- 3-epi-12-hydroxyschelhammericine
- Homolaudanosine
- Dysoxylie
These compounds share structural similarities and exhibit comparable biological activities. this compound’s unique seven-membered C-ring structure sets it apart, contributing to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
112614-12-7 |
|---|---|
Formule moléculaire |
C20H25NO4 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
(20S)-9,20-dimethoxy-5,7-dioxa-14-azapentacyclo[12.7.0.01,17.02,10.04,8]henicosa-2,4(8),9,17-tetraene |
InChI |
InChI=1S/C20H25NO4/c1-22-14-6-5-13-7-9-21-8-3-4-15-16(20(13,21)11-14)10-17-19(18(15)23-2)25-12-24-17/h5,10,14H,3-4,6-9,11-12H2,1-2H3/t14-,20?/m0/s1 |
Clé InChI |
BMERDRZRTMAIND-PVCZSOGJSA-N |
SMILES isomérique |
CO[C@H]1CC=C2CCN3C2(C1)C4=CC5=C(C(=C4CCC3)OC)OCO5 |
SMILES canonique |
COC1CC=C2CCN3C2(C1)C4=CC5=C(C(=C4CCC3)OC)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


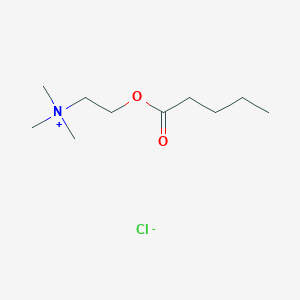
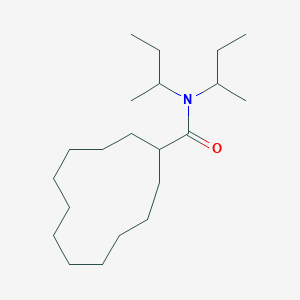

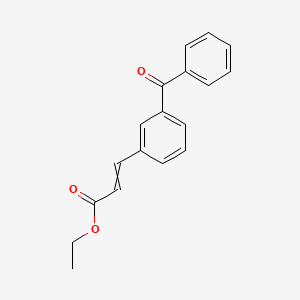
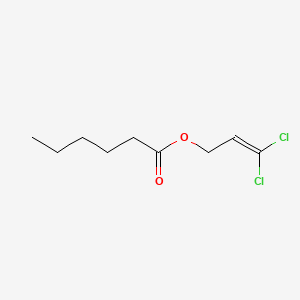
![6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide](/img/structure/B14345572.png)

![Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14345582.png)

![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)
